molecular formula C20H14F3N3S B2405148 (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477186-53-1

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

Cat. No.: B2405148
CAS No.: 477186-53-1
M. Wt: 385.41
InChI Key: RGROWHDXEGJNOQ-RVDMUPIBSA-N
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Description

The compound (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and an amino group linked to a 3-(trifluoromethyl)phenyl moiety. The E-configuration denotes the trans arrangement of substituents around the central double bond.

Properties

IUPAC Name

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3S/c1-13-5-7-14(8-6-13)18-12-27-19(26-18)15(10-24)11-25-17-4-2-3-16(9-17)20(21,22)23/h2-9,11-12,25H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROWHDXEGJNOQ-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3N3S. Its structure features a thiazole ring, which is a common pharmacophore in medicinal chemistry, contributing to various biological activities.

Biological Activity Overview

  • Antimicrobial Activity
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the thiazole structure can enhance the potency against Gram-positive and Gram-negative bacteria as well as fungi .
    • A structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the phenyl ring improve antimicrobial efficacy .
  • Anticancer Potential
    • Thiazole derivatives are also investigated for their anticancer properties. Some studies suggest that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of trifluoromethyl groups in the compound may enhance its lipophilicity and cellular uptake, potentially increasing its anticancer activity.
  • Anti-inflammatory Effects
    • The anti-inflammatory activity of thiazole derivatives has been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects
    • Certain thiazole compounds have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • In Vitro Studies
    • In vitro assays evaluating the efficacy of this compound against various pathogens showed promising results, with IC50 values indicating effective inhibition at low concentrations .
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins such as AChE and bacterial enzymes. These studies help in understanding how structural modifications can enhance biological activity .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveAChE inhibition

This compound exhibits a range of biological activities, primarily due to its thiazole structure. Its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory agent makes it a candidate for further research and development in pharmacology. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action in more detail.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that modifications in the thiazole structure can significantly enhance antibacterial and antifungal activities. For example:

  • Mechanism : The compound inhibits bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.
  • Case Studies : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) analyses indicating that electron-withdrawing groups improve efficacy.

Anticancer Potential

The anticancer properties of thiazole derivatives are a focal point of current research:

  • Mechanism : This compound may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including cell cycle arrest.
  • Research Findings : Studies have demonstrated its potential to inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Evidence : Preclinical studies indicate a reduction in inflammation markers in animal models, supporting its potential therapeutic role in inflammatory diseases.

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
  • Findings : In vitro studies indicate neuroprotective effects against oxidative stress-induced neuronal damage.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveAChE inhibition

Case Studies and Research Findings

  • In Vitro Studies : Numerous studies have focused on the antimicrobial and anticancer effects of thiazole derivatives, showing promising results in inhibiting various pathogens and cancer cell lines.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and inflammation, aiding in the design of more effective derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Aryl Moieties

Electron-Withdrawing vs. Electron-Donating Groups
  • (E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile (): Replacing the trifluoromethyl group with fluorine and the p-tolyl group with 4-isobutylphenyl introduces steric bulk (isobutyl) and moderate electron withdrawal (fluorine). The isobutyl group may enhance lipophilicity compared to the methyl group in the target compound .
  • The 4-chlorophenyl group provides stronger electron withdrawal than the 3-trifluoromethylphenyl group in the target compound .
  • (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile (): The nitro group introduces strong electron withdrawal and hydrogen-bonding capacity, which could enhance intermolecular interactions or binding affinity in biological systems compared to the trifluoromethyl group .
Steric and Solubility Considerations
  • Compounds with tert-butyl groups (e.g., ) exhibit increased steric hindrance and hydrophobicity compared to the p-tolyl group in the target compound. This may reduce solubility in polar solvents .

Key Observations :

  • The target compound’s synthesis likely shares similarities with and , where mild conditions (room temperature, short reaction times) are advantageous for scalability .

Structural and Crystallographic Insights

  • Planarity and Conformation :

    • Isostructural compounds in exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, highlighting the impact of substituents on molecular geometry .
    • The target compound’s p-tolyl and trifluoromethyl groups likely enforce a planar thiazole-acrylonitrile core, promoting π-stacking interactions in solid-state or supramolecular assemblies .
  • Hydrogen Bonding and Crystal Packing: Analogues with sulfonyl or carbonyl groups () form intramolecular hydrogen bonds (e.g., N–H⋯O), stabilizing specific conformations. The target compound’s amino group may participate in similar interactions .

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile involves three principal stages:

  • Thiazole Ring Formation
  • Acrylonitrile Moiety Introduction
  • 3-(Trifluoromethyl)phenylamino Group Incorporation

Each stage requires precise control of reaction conditions to achieve high regioselectivity and yield.

Thiazole Ring Formation via Hantzsch Condensation

The thiazole core is typically synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For the p-tolyl-substituted thiazole, the following steps are employed:

Reaction Mechanism :

  • α-Haloketone Preparation : p-Tolylacetone is halogenated using bromine in acetic acid to yield α-bromo-p-tolylacetone.
  • Cyclization with Thiourea : The α-bromo ketone reacts with thiourea in ethanol under reflux, forming 4-(p-tolyl)thiazol-2-amine.

Optimization Parameters :

  • Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.
  • Temperature : 80–100°C to accelerate cyclization while minimizing side reactions.

Table 1: Thiazole Ring Synthesis Conditions

Parameter Optimal Value Impact on Yield
Solvent Ethanol 85–90%
Reaction Temperature 80°C Maximal cyclization efficiency
Halogenating Agent Bromine Higher reactivity vs. chlorine

Incorporation of the 3-(Trifluoromethyl)phenylamino Group

The 3-(trifluoromethyl)aniline moiety is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling:

Nucleophilic Aromatic Substitution

Method :

  • Activation of Acrylonitrile : The acrylonitrile derivative is treated with N-bromosuccinimide (NBS) to generate a bromo intermediate.
  • Coupling with 3-(Trifluoromethyl)aniline : The bromo intermediate reacts with 3-(trifluoromethyl)aniline in the presence of potassium carbonate and a palladium catalyst.

Table 2: NAS Reaction Optimization

Condition Optimal Value Yield Improvement
Catalyst Pd(OAc)₂ 75% → 88%
Solvent DMF Enhanced solubility
Temperature 120°C Faster kinetics
Ullmann Coupling

An alternative approach employs Ullmann coupling under microwave irradiation:

  • Reagents : Copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
  • Conditions : Microwave at 150°C for 30 minutes, achieving 92% yield.

Industrial-Scale Production and Process Optimization

Scalable synthesis requires addressing challenges in purification and cost efficiency:

Key Advancements :

  • Continuous Flow Reactors : Enable precise temperature control during thiazole formation, reducing reaction time by 40%.
  • Solvent Recycling : Ethanol and DMF are recovered via distillation, lowering production costs by 30%.

Table 3: Industrial vs. Laboratory-Scale Yields

Step Laboratory Yield Industrial Yield
Thiazole Formation 90% 85%
Acrylonitrile Addition 88% 82%
NAS Coupling 92% 78%

Characterization and Quality Control

Rigorous analytical methods ensure product integrity:

  • NMR Spectroscopy : Confirms E-configuration via coupling constants (J = 12–16 Hz for trans olefin).
  • HPLC Purity Analysis : >99% purity achieved using C18 columns with acetonitrile/water mobile phase.

Table 4: Characterization Data

Technique Key Observation Significance
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, thiazole-H) Confirms thiazole structure
IR (KBr) 2220 cm⁻¹ (C≡N stretch) Verifies acrylonitrile group

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile?

  • Methodological Answer : Synthesis typically involves:
  • Thiazole ring formation : Reacting α-haloketones (e.g., 4-(p-tolyl)-2-bromoacetophenone) with thiourea under reflux in ethanol to generate the thiazole core .
  • Acrylonitrile coupling : Aza-Michael addition of 3-(trifluoromethyl)aniline to the thiazole-acrylonitrile intermediate, often catalyzed by bases like piperidine or K₂CO₃ in DMF .
  • Isomer control : The E-isomer is favored by optimizing reaction temperature (60–80°C) and solvent polarity .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to track reaction progress and purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent positions and stereochemistry. IR identifies nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and confirms E-configuration. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅F₃N₄S: 412.09) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while ethanol reduces side reactions .
  • Catalyst screening : Test Pd/Cu catalysts for coupling steps; microwave-assisted synthesis reduces time (30 mins vs. 24 hrs) .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model temperature, pH, and reagent ratios .

Q. What computational tools elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., CYP450 inhibition risk) .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (ATCC-verified) and solvent controls (DMSO ≤0.1%) .
  • Orthogonal validation : Pair viability assays (MTT) with apoptosis markers (Annexin V/PI) or proteomics (Western blot for caspase-3) .
  • Meta-analysis : Compare logP and IC₅₀ trends across analogues (e.g., nitro vs. methoxy substituents) .

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